N,1-Dimethylazetidin-3-amine
Overview
Description
N,1-Dimethylazetidin-3-amine is an organic compound with the molecular formula C5H12N2. It is a colorless to yellow liquid that is used in various chemical syntheses and research applications. The compound is known for its unique structure, which includes an azetidine ring—a four-membered nitrogen-containing ring that imparts significant ring strain and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethylazetidin-3-amine typically involves the reaction of azetidine with dimethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate azetidine, followed by the addition of dimethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as distillation or recrystallization to achieve the desired purity. The compound is typically stored under refrigeration to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N,1-Dimethylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert this compound to simpler amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring opens up to form new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; often requires a catalyst or base.
Major Products:
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: New azetidine derivatives or ring-opened products.
Scientific Research Applications
N,1-Dimethylazetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of N,1-Dimethylazetidin-3-amine involves its interaction with various molecular targets. The azetidine ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions that can modify biological molecules or materials. The compound’s dimethylamine group can also engage in hydrogen bonding and other interactions, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Azetidine: A simpler analog without the dimethylamine group.
N-Methylazetidine: Contains one methyl group instead of two.
N,N-Dimethylaziridine: A three-membered ring analog with similar reactivity.
Uniqueness: Its ring strain and ability to undergo various chemical reactions make it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
N,1-dimethylazetidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-6-5-3-7(2)4-5/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHOXDFQLCQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321890-38-4 | |
Record name | N,1-Dimethylazetidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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